Cas no 464-86-8 (Conquinamine)

Conquinamine structure
Conquinamine structure
Product Name:Conquinamine
CAS-nummer:464-86-8
MF:C19H24N2O2
MW:312.406064987183
CID:1080749
PubChem ID:76319464
Update Time:2025-04-20

Conquinamine Chemische en fysische eigenschappen

Naam en identificatie

    • Conquinamine
    • 3-epi-Quinamine
    • Alkaloid E from Cinchona ledgeriana
    • Conchinamin
    • Epichinamin
    • Epiquinamine
    • [ "Epiquinamine" ]
    • (3aR,8aS)-8a-((1S,2R,4S,5R)-5-Ethenyl-1-azabicyclo(2.2.2)oct-2-yl)-2,3,8,8a-tetrahydro-3ah-furo(2,3-b)indol-3a-ol
    • AKOS040763123
    • Q27256816
    • HY-N3620
    • 3-EPIQUINAMINE
    • Conquinamine [MI]
    • CHEMBL2262629
    • 3Ah-furo(2,3-b)indol-3a-ol, 8a-((1S,2R,4S,5R)-5-ethenyl-1-azabicyclo(2.2.2)oct-2-yl)-2,3,8,8a-tetrahydro-, (3aR,8aS)-
    • CS-0023950
    • 464-86-8
    • UNII-38T72MD4BR
    • 38T72MD4BR
    • Quinamine
    • DTXSID20871638
    • 464-85-7
    • NS00043638
    • SCHEMBL2496398
    • 77549-88-3
    • 3a-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-2,4-dihydro-1H-furo[2,3-b]indol-8b-ol
    • AKOS032949027
    • (3aS,8bR)-3a-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-2,4-dihydro-1H-furo[2,3-b]indol-8b-ol
    • B2703-477456
    • 8a-(5-Vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3ah-furo[2,3-b]indol-3a-ol #
    • Oprea1_245257
    • AE-562/12222302
    • 8a-(5-Vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3ah-furo[2,3-b]indol-3a-ol
    • 8a-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol
    • 3aH-Furo[2,3-b]indol-3a-ol, 8a-(5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-
    • CHEMBL5026572
    • 3aH-Furo(2,3-b)indol-3a-ol, 8a-(5-ethenyl-1-azabicyclo(2.2.2)oct-2-yl)-2,3,8,8a-tetrahydro-
    • Inchi: 1S/C19H24N2O2/c1-2-13-12-21-9-7-14(13)11-17(21)19-18(22,8-10-23-19)15-5-3-4-6-16(15)20-19/h2-6,13-14,17,20,22H,1,7-12H2
    • InChI-sleutel: ALNKTVLUDWIWIH-UHFFFAOYSA-N
    • LACHT: O1CCC2(C3C=CC=CC=3NC12C1CC2CCN1CC2C=C)O

Berekende eigenschappen

  • Exacte massa: 312.18400
  • Monoisotopische massa: 312.184
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 2
  • Complexiteit: 512
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 44.7A^2
  • XLogP3: 2.1

Experimentele eigenschappen

  • Kleur/vorm: Yellow powder
  • Dichtheid: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
  • Smeltpunt: 120-121 ºC
  • Kookpunt: 452.33°C (rough estimate)
  • Brekindex: 1.5600 (estimate)
  • Oplosbaarheid: Very 微溶 (0.62 g/L) (25 ºC),
  • PSA: 44.73000
  • LogboekP: 2.38860
  • Specifieke rotatie: D15 +200° (alcohol)

Conquinamine Beveiligingsinformatie

  • Opslagvoorwaarde:常温下存储,2-8℃存储更佳

Conquinamine Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN6055-5 mg
Conquinamine
464-86-8
5mg
¥4615.00 2022-04-26
TargetMol Chemicals
TN6055-5mg
Conquinamine
464-86-8
5mg
¥ 3330 2024-07-20
TargetMol Chemicals
TN6055-5 mg
Conquinamine
464-86-8 98%
5mg
¥ 3,330 2023-07-11
TargetMol Chemicals
TN6055-1 mL * 10 mM (in DMSO)
Conquinamine
464-86-8 98%
1 mL * 10 mM (in DMSO)
¥ 3430 2023-09-15
A2B Chem LLC
AG32242-5mg
Conquinamine
464-86-8
5mg
$594.00 2024-04-20
TargetMol Chemicals
TN6055-1 ml * 10 mm
Conquinamine
464-86-8
1 ml * 10 mm
¥ 3430 2024-07-20
A2B Chem LLC
AG32242-1mg
Conquinamine
464-86-8 >98%
1mg
$423.00 2024-04-20

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